molecular formula C14H11NO B2897678 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Cat. No. B2897678
M. Wt: 209.24 g/mol
InChI Key: QNSOPUXDEXJMIY-UHFFFAOYSA-N
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Patent
US06476059B1

Procedure details

13.26 g of 3-bromopyridine are dissolved in 160 ml of diethyl ether and cooled to −60° C. To this solution are added dropwise over the course of 30 minutes 52 ml of a 1.6 molar solution of n-butyllithium in n-hexane. The solution is allowed to warm to −30° C. and, at this temperature, 9.5 ml of trimethyl borate are added dropwise with stirring. The reaction mixture is subsequently heated under reflux for 3 hours and then cooled to 0° C., and 6.1 ml of 1,3-propanediol are added dropwise. This mixture is stirred at 0° C. for 30 minutes before adding 5.46 ml of methanesulfonic acid dropwise and stirring for a further 30 minutes. Then 20 g of Celite are added, the mixture is warmed to room temperature and filtered, the filtrate is concentrated, the residue is stirred in 700 ml of toluene and, after renewed filtration, the solvent is removed by distillation in vacuo. 4.1 g of the residue (3[1,3,2]dioxaborinan-2-ylpyridine) are dissolved, without further purification, together with 4.22 g of 5-bromo-1-indanone and 4.24 g of sodium carbonate in a mixture of 100 ml of toluene with 20 ml of ethanol and 20 ml of water. The solution is degassed with argon and then 112 mg of palladium(II) acetate and 262 mg of triphenylphosphine are added. The reaction mixture is boiled under reflux for 4 hours and cooled to room temperature, and the ethanol content in the mixture is removed by distillation in vacuo. Then 50 ml of a 0.5 N sodium hydroxide solution are added with stirring, the organic phase is separated off and the aqueous phase is extracted by shaking with toluene. The combined organic phases are extracted by shaking successively with water and saturated brine, dried over magnesium sulfate, concentrated in vacuo and purified by chromatography on silica gel with 1/1 ethyl acetate/n-heptane. 5-Pyridin-3-yl-1-indanone is obtained with a melting point of 103-106° C.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Quantity
6.1 mL
Type
reactant
Reaction Step Four
Quantity
5.46 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].B([O:18][CH3:19])(OC)OC.[CH2:20](O)[CH2:21][CH2:22]O.[CH3:25]S(O)(=O)=O>C(OCC)C.CCCCCC>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:20]2[CH:8]=[C:9]3[C:25](=[CH:22][CH:21]=2)[C:19](=[O:18])[CH2:11][CH2:10]3)[CH:3]=1

Inputs

Step One
Name
Quantity
13.26 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
9.5 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(CCO)O
Step Five
Name
Quantity
5.46 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
This mixture is stirred at 0° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring for a further 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Then 20 g of Celite are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
STIRRING
Type
STIRRING
Details
the residue is stirred in 700 ml of toluene
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
4.1 g of the residue (3[1,3,2]dioxaborinan-2-ylpyridine) are dissolved, without further purification, together with 4.22 g of 5-bromo-1-indanone and 4.24 g of sodium carbonate in a mixture of 100 ml of toluene with 20 ml of ethanol and 20 ml of water
CUSTOM
Type
CUSTOM
Details
The solution is degassed with argon
ADDITION
Type
ADDITION
Details
112 mg of palladium(II) acetate and 262 mg of triphenylphosphine are added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the ethanol content in the mixture is removed by distillation in vacuo
ADDITION
Type
ADDITION
Details
Then 50 ml of a 0.5 N sodium hydroxide solution are added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted
STIRRING
Type
STIRRING
Details
by shaking with toluene
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are extracted
STIRRING
Type
STIRRING
Details
by shaking successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel with 1/1 ethyl acetate/n-heptane

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C2CCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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